![molecular formula C16H18N2O2 B14428853 Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis- CAS No. 80592-72-9](/img/structure/B14428853.png)
Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1,1’-(1’,4’-dihydro-2’,6’-dimethyl[2,4’-bipyridine]-3’,5’-diyl)bis- is a complex organic compound characterized by its unique bipyridine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(1’,4’-dihydro-2’,6’-dimethyl[2,4’-bipyridine]-3’,5’-diyl)bis- typically involves multi-step organic reactions. One common method includes the condensation of appropriate bipyridine derivatives with ethanone under controlled conditions. The reaction often requires catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired product quality.
化学反应分析
Types of Reactions
Ethanone, 1,1’-(1’,4’-dihydro-2’,6’-dimethyl[2,4’-bipyridine]-3’,5’-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The bipyridine structure allows for substitution reactions, where functional groups can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in various substituted bipyridine derivatives.
科学研究应用
Ethanone, 1,1’-(1’,4’-dihydro-2’,6’-dimethyl[2,4’-bipyridine]-3’,5’-diyl)bis- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of Ethanone, 1,1’-(1’,4’-dihydro-2’,6’-dimethyl[2,4’-bipyridine]-3’,5’-diyl)bis- involves its interaction with specific molecular targets and pathways. The bipyridine structure allows it to bind to metal ions, forming stable complexes that can modulate various biochemical processes. These interactions can influence enzyme activity, signal transduction pathways, and cellular functions.
相似化合物的比较
Similar Compounds
Ethanone, 1-(2,4-dimethylphenyl)-: Known for its applications in organic synthesis and as a precursor in pharmaceutical manufacturing.
Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)-: Utilized in the synthesis of heterocyclic compounds and as an intermediate in chemical reactions.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Employed in the production of fine chemicals and as a building block in organic synthesis.
Uniqueness
Ethanone, 1,1’-(1’,4’-dihydro-2’,6’-dimethyl[2,4’-bipyridine]-3’,5’-diyl)bis- stands out due to its unique bipyridine structure, which imparts distinct chemical properties and reactivity. Its ability to form stable metal complexes and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
80592-72-9 |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC 名称 |
1-(5-acetyl-2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridin-3-yl)ethanone |
InChI |
InChI=1S/C16H18N2O2/c1-9-14(11(3)19)16(13-7-5-6-8-17-13)15(12(4)20)10(2)18-9/h5-8,16,18H,1-4H3 |
InChI 键 |
MMUIUFLRTRQODM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=CC=N2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)
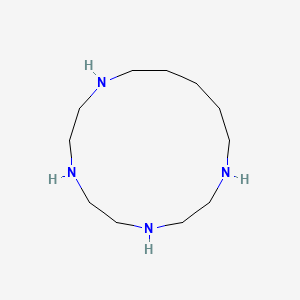
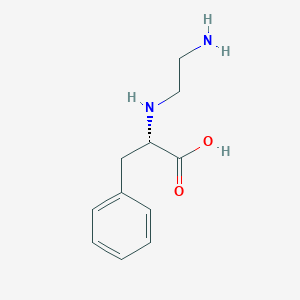
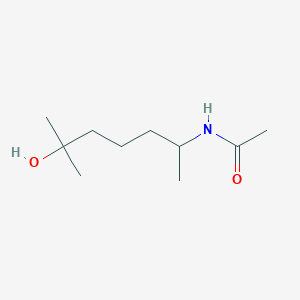
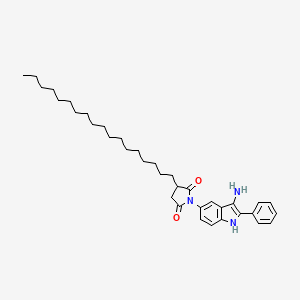
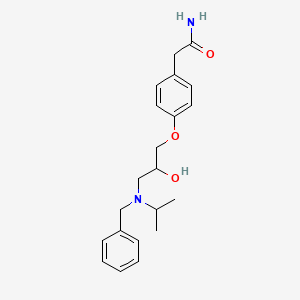
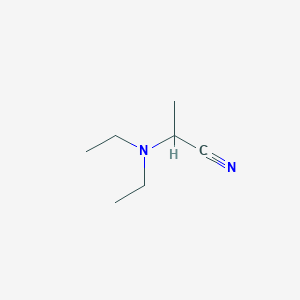
![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)
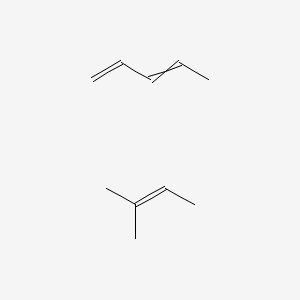
![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)
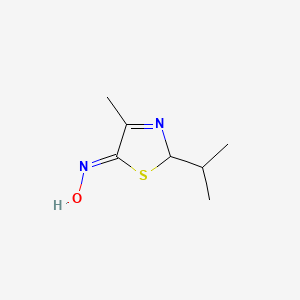
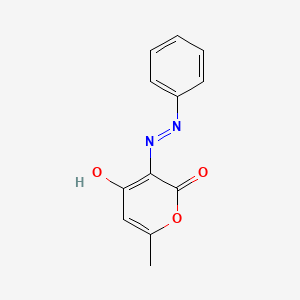
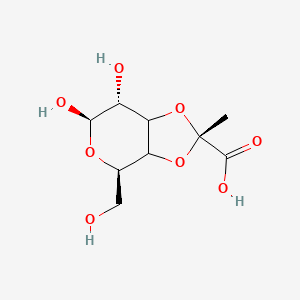
![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)
